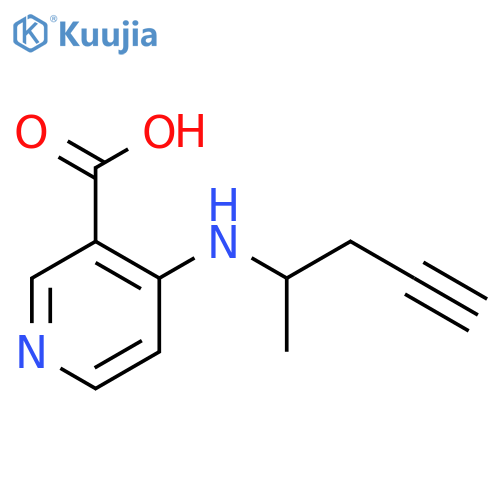Cas no 1599625-10-1 (4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid)

1599625-10-1 structure
商品名:4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid
4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 4-[(1-methyl-3-butyn-1-yl)amino]-
- 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylicacid
- 1599625-10-1
- EN300-1448949
- 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
-
- インチ: 1S/C11H12N2O2/c1-3-4-8(2)13-10-5-6-12-7-9(10)11(14)15/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15)
- InChIKey: JORYUTJWBSJBDO-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(NC(C)CC#C)=C1C(O)=O
計算された属性
- せいみつぶんしりょう: 204.089877630g/mol
- どういたいしつりょう: 204.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.239±0.06 g/cm3(Predicted)
- ふってん: 407.5±40.0 °C(Predicted)
- 酸性度係数(pKa): 1.78±0.36(Predicted)
4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1448949-10000mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 10000mg |
$3622.0 | 2023-09-29 | ||
| Enamine | EN300-1448949-5000mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 5000mg |
$2443.0 | 2023-09-29 | ||
| Enamine | EN300-1448949-100mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 100mg |
$741.0 | 2023-09-29 | ||
| Enamine | EN300-1448949-250mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 250mg |
$774.0 | 2023-09-29 | ||
| Enamine | EN300-1448949-1000mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 1000mg |
$842.0 | 2023-09-29 | ||
| Enamine | EN300-1448949-500mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 500mg |
$809.0 | 2023-09-29 | ||
| Enamine | EN300-1448949-1.0g |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1448949-2500mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 2500mg |
$1650.0 | 2023-09-29 | ||
| Enamine | EN300-1448949-50mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 50mg |
$707.0 | 2023-09-29 |
4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
1599625-10-1 (4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid) 関連製品
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
